Cas no 928-89-2 (6-Chlorohex-1-ene)

6-Chlorohex-1-ene (CAS 928-89-2) is a versatile chlorinated alkene intermediate used in organic synthesis and specialty chemical applications. Its structure, featuring a terminal double bond and a reactive chloroalkyl group, enables its use in cross-coupling reactions, cyclizations, and polymer modifications. The compound serves as a valuable precursor for pharmaceuticals, agrochemicals, and functionalized materials due to its bifunctional reactivity. Its relatively stable yet reactive nature allows for selective transformations under controlled conditions. The chlorohexene backbone is particularly useful in introducing hexyl chains or cyclic structures into target molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential polymerization tendencies.
6-Chlorohex-1-ene structure
6-Chlorohex-1-ene structure
Product Name:6-Chlorohex-1-ene
CAS No:928-89-2
MF:C6H11Cl
MW:118.604541063309
MDL:MFCD00039391
CID:40266
PubChem ID:24878665
Update Time:2025-06-07

6-Chlorohex-1-ene Chemical and Physical Properties

Names and Identifiers

    • 6-Chlorohex-1-ene
    • 6-Chloro-1-hexene
    • 1-chloro-5-hexene
    • 1-Hexene,6-chloro
    • 5-hexenyl chloride
    • 6-chloro-hex-1-ene
    • 6-chloro-hexene
    • EINECS 213-186-5
    • 6-Chloro-1-hexene (ACI)
    • 1-Chlorohex-5-ene
    • 5-Hexen-1-yl chloride
    • SCHEMBL116622
    • MFCD00039391
    • 6-chlorohexene
    • UNII-F54S6C1C6H
    • DTXSID7061304
    • 1-Hexene, 6-chloro-
    • F54S6C1C6H
    • 928-89-2
    • 6-Chloro-1-hexene, 96%
    • EN300-674196
    • DTXCID7048821
    • AKOS006340933
    • FS-3981
    • N11935
    • NS00039500
    • MDL: MFCD00039391
    • Inchi: 1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2
    • InChI Key: BLMIXWDJHNJWDT-UHFFFAOYSA-N
    • SMILES: ClCCCCC=C

Computed Properties

  • Exact Mass: 118.05500
  • Monoisotopic Mass: 118.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 41.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.896 g/mL at 25 °C(lit.)
  • Boiling Point: 135-136 °C(lit.)
  • Flash Point: Fahrenheit: 82.4 ° f
    Celsius: 28 ° c
  • Refractive Index: n20/D 1.438(lit.)
  • Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 2.58150
  • Solubility: Not determined

6-Chlorohex-1-ene Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3295
  • WGK Germany:3
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S16-S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R10; R36/37/38
  • HazardClass:3
  • TSCA:Yes
  • Storage Condition:Flammable area

6-Chlorohex-1-ene Customs Data

  • HS CODE:2903299090
  • Customs Data:

    China Customs Code:

    2903299090

    Overview:

    HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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6-Chlorohex-1-ene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  1.5 h, rt
Reference
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; Urayama, Teppei; Yamazaki, Kenji; Maehara, Yosuke; Yamasaki, Jun; et al, ACS Catalysis, 2016, 6(2), 666-670

Production Method 2

Reaction Conditions
1.1 Reagents: Triethanolamine Catalysts: 2,3-Dihydroxynaphthalene ,  Copper (loaded on 2,3-dihydroxynaphthalene-modified TiO2) ,  Titania Solvents: Acetonitrile ,  Water ;  7 h, 329 K
Reference
Visible light-induced diastereoselective semihydrogenation of alkynes to cis-alkenes over an organically modified titanium(IV) oxide photocatalyst having a metal co-catalyst
Fukui, Makoto; Omori, Yuya; Kitagawa, Shin-ya; Tanaka, Atsuhiro; Hashimoto, Keiji; et al, Journal of Catalysis, 2019, 374, 36-42

Production Method 3

Reaction Conditions
1.1 Catalysts: Copper ,  Titania (copper-modified) Solvents: Isopropanol ;  6 h, 298 K
Reference
Copper-Modified Titanium Dioxide: A Simple Photocatalyst for the Chemoselective and Diastereoselective Hydrogenation of Alkynes to Alkenes under Additive-Free Conditions
Kominami, Hiroshi; Higa, Megumi; Nojima, Taketo; Ito, Tomohiko; Nakanishi, Kousuke; et al, ChemCatChem, 2016, 8(12), 2019-2022

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Ammonium bromide ,  Polyethylene glycol Catalysts: Palladium diacetate ,  Copper diacetate monohydrate Solvents: Dimethylformamide ,  Water ;  12 h, 0 °C
Reference
Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution
Lai, Yin-Long; Huang, Jing-Mei, Organic Letters, 2017, 19(8), 2022-2025

Production Method 5

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Gold ,  Titania Solvents: Ethanol ;  4 h, 25 °C
Reference
cis-Semihydrogenation of alkynes with amine borane complexes catalyzed by gold nanoparticles under mild conditions
Vasilikogiannaki, Eleni; Titilas, Ioannis; Vassilikogiannakis, Georgios; Stratakis, Manolis, Chemical Communications (Cambridge, 2015, 51(12), 2384-2387

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides
Wu, Fei; Wang, Bo; Li, Na-Qi; Yang, Hui-Yi; Ren, Zhi-Hui; et al, Nature Communications, 2023, 14(1),

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: CuPd (CuPd@ZIF-8) Solvents: Methanol ;  5 min, rt
Reference
Accelerating Chemo- and Regioselective Hydrogenation of Alkynes over Bimetallic Nanoparticles in a Metal-Organic Framework
Li, Luyan; Yang, Weijie; Yang, Qihao; Guan, Qiaoqiao ; Lu, Junling ; et al, ACS Catalysis, 2020, 10(14), 7753-7762

Production Method 8

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  4 h, reflux
Reference
Preparation of ω-ethene sulfuryl disulfide and its application as self-assembled monolayer
, China, , ,

Production Method 9

Reaction Conditions
Reference
Production of biologically active compounds by catalytic olefin metathesis
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  1 h, reflux
Reference
Synthesis of Diastereomeric 8-Fluoro-ABC-Steroid Building Blocks
Essers, Michael; Haufe, Guenter, European Journal of Organic Chemistry, 2023, 26(17),

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  64 h, rt
Reference
High activity catalyst compositions for alkene polymerization containing silicon-bridged ansa-metallocenes with bulky substituents
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Tetrahydrofuran
1.3 -
1.4 Reagents: Water
Reference
6-Chloro-1-hexene and 8-chloro-1-octene (1-hexene, 6-chloro- and 1-octene, 8-chloro-)
Mazerolles, Pierre; Boussaguet, Paul; Huc, Vincent, Organic Syntheses, 1999, 76, 221-227

Production Method 13

Reaction Conditions
1.1 Reagents: Isopropanol ,  Methyldimethoxysilane Catalysts: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  22 h, 35 °C
Reference
Selective zirconocene hydride-catalyzed semi-hydrogenation of terminal alkynes
Kehner, Rebecca A.; Lubaev, Alexandra E.; Rathnayake, Manjula D.; Loden, Ryan; Zhang, Ge; et al, Tetrahedron, 2023, 133,

Production Method 14

Reaction Conditions
Reference
Preparative flash vacuum thermolysis. Selective elimination of 6-chloro-1-hexene from esters of 6-chloro-1-hexanol with Schoenberg rearrangement of the S-methyl xanthate
Jenneskens, Leonardus W.; Hoefs, Cornelis A. M.; Wiersum, Ulfert E., Journal of Organic Chemistry, 1989, 54(24), 5811-14

Production Method 15

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triphenylphosphine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
Reference
Nickel-mediated elimination of hydrogen halide from primary and secondary alkyl bromides and iodides. Synthetic aspects
Henningsen, Michael C.; Jeropoulos, Sotiris; Smith, Edward H., Journal of Organic Chemistry, 1989, 54(13), 3015-18

Production Method 16

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Pyridine ;  3 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Lithium chloride Solvents: Acetone ;  3 h, 50 °C; 30 min, 75 °C
Reference
Cobalt-Catalyzed Directed Alkylation of Olefinic C-H Bond with Primary and Secondary Alkyl Chlorides
Yamakawa, Takeshi; Seto, Yuan Wah; Yoshikai, Naohiko, Synlett, 2015, 26(3), 340-344

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Gold Solvents: Toluene ;  25 h, 30 atm, 120 °C
Reference
Gold-cerium oxide supported composite catalyst supported on alkaline carrier and its manufacturing method
, Japan, , ,

Production Method 18

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt
Reference
Synthesis of 11-methyl-13-azabicyclo[7.3.1]trideca-3,10-diene, a macrobicycle with the 9b-azaphenalene carbon framework, based on the combination of allylboration and intramolecular metathesis
Kuznetsov, N. Yu.; Khrustalev, V. N.; Strelkova, T. V.; Bubnov, Yu. N., Russian Chemical Bulletin, 2014, 63(11), 2502-2508

Production Method 19

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Thionyl chloride Solvents: Benzene
Reference
Rate constant for chlorine abstraction from carbon tetrachloride by the 5-hexenyl radical
Jewell, Deborah Rae; Mathew, Lukose; Warkentin, John, Canadian Journal of Chemistry, 1987, 65(2), 311-15

6-Chlorohex-1-ene Raw materials

6-Chlorohex-1-ene Preparation Products

6-Chlorohex-1-ene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:928-89-2)6-Chlorohex-1-ene
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Amadis Chemical Company Limited
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(CAS:928-89-2)6-Chlorohex-1-ene
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
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Suzhou Senfeida Chemical Co., Ltd
(CAS:928-89-2)6-Chlorohex-1-ene
sfd21720
Purity:99%
Quantity:200KG
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:928-89-2)6-氯-1-己烯
LE2473956
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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